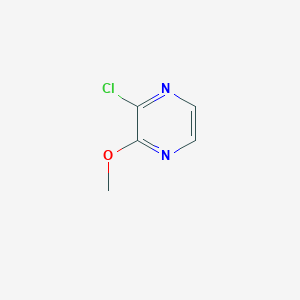

2-Chloro-3-methoxypyrazine

Descripción

The exact mass of the compound 2-Chloro-3-methoxypyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-methoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMFABSDZOUISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473011 | |

| Record name | 2-Chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-28-0 | |

| Record name | 2-Chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-methoxypyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-methoxypyrazine, a key heterocyclic building block in modern organic synthesis and drug discovery. Its unique structural features and reactivity profile make it a valuable intermediate for the construction of complex molecular architectures with diverse pharmacological activities. This document will delve into its chemical properties, structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Structural Elucidation and Physicochemical Properties

2-Chloro-3-methoxypyrazine (CAS No: 40155-28-0) is a substituted pyrazine derivative with the molecular formula C₅H₅ClN₂O.[1] Its structure features a pyrazine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 3-position. This arrangement of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the electron-deficient pyrazine ring imparts a unique reactivity to the molecule.

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypyrazine

| Property | Value | Source |

| CAS Number | 40155-28-0 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 31-32 °C | |

| Boiling Point | 180.3±35.0 °C (Predicted) | |

| Density | 1.292±0.06 g/cm³ (Predicted) | |

| IUPAC Name | 2-chloro-3-methoxypyrazine | [1] |

| SMILES | COC1=NC=CN=C1Cl | [1] |

Spectroscopic Characterization

The structural confirmation of 2-Chloro-3-methoxypyrazine is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-3-methoxypyrazine is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring and a singlet in the aliphatic region for the methoxy group protons. The pyrazine protons will appear as doublets due to coupling with each other. A typical ¹H NMR spectrum is available from chemical suppliers.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their position on the pyrazine ring. The carbon attached to the chlorine atom will be deshielded, as will the carbon attached to the methoxy group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrazine ring, and the C-O stretching of the methoxy group. The C-Cl stretching vibration will also be present in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with characteristic losses of fragments such as Cl, CH₃, and CO.

Synthesis of 2-Chloro-3-methoxypyrazine

The synthesis of 2-Chloro-3-methoxypyrazine can be achieved through several synthetic routes. A common and efficient method involves the selective methoxylation of 2,3-dichloropyrazine. This approach leverages the differential reactivity of the two chlorine atoms on the pyrazine ring.

Synthetic Protocol: Methoxylation of 2,3-Dichloropyrazine

This protocol describes a general procedure for the synthesis of 2-Chloro-3-methoxypyrazine from 2,3-dichloropyrazine.

Materials:

-

2,3-Dichloropyrazine

-

Sodium methoxide (solid or solution in methanol)

-

Anhydrous methanol

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1 equivalent) in anhydrous methanol under an inert atmosphere.

-

Addition of Nucleophile: Slowly add a solution of sodium methoxide (1 equivalent) in methanol to the stirred solution at room temperature. The rationale for the slow addition is to control the exothermicity of the reaction and to favor monosubstitution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-3-methoxypyrazine.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces a chlorine atom on the electron-deficient pyrazine ring.

-

Stoichiometry: Using one equivalent of sodium methoxide is crucial to selectively replace only one chlorine atom. An excess of the nucleophile would lead to the formation of the disubstituted product, 2,3-dimethoxypyrazine.

-

Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxy group when using sodium metal to generate sodium methoxide in situ. It is a polar protic solvent that can solvate the ions involved in the reaction.

Chemical Reactivity and Applications in Drug Development

The pyrazine ring is a vital scaffold found in numerous clinically used drugs, highlighting its importance in drug design.[3] The reactivity of 2-Chloro-3-methoxypyrazine is dominated by the presence of the chlorine atom, which is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing pyrazine ring. This makes it a valuable intermediate for introducing various functional groups onto the pyrazine core.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for building molecular complexity and is extensively used in the synthesis of pharmaceutical intermediates. For instance, the reaction of 2-Chloro-3-methoxypyrazine with various amines can lead to a diverse library of 2-amino-3-methoxypyrazine derivatives, which are precursors to biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions

In addition to SₙAr reactions, the chloro-substituent on the pyrazine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrazine ring.

The Suzuki-Miyaura coupling, for example, involves the reaction of 2-Chloro-3-methoxypyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.[4][5] This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules.

Role as a Pharmaceutical Intermediate

2-Chloro-3-methoxypyrazine serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its ability to undergo diverse chemical transformations allows medicinal chemists to fine-tune the pharmacological properties of lead compounds. For example, derivatives of 2-amino-3-methoxypyrazine, synthesized from 2-Chloro-3-methoxypyrazine, have been investigated for their potential as kinase inhibitors and for other therapeutic applications.

Safety and Handling

2-Chloro-3-methoxypyrazine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Chloro-3-methoxypyrazine is a versatile and valuable heterocyclic intermediate with significant applications in organic synthesis and drug discovery. Its unique reactivity, stemming from the interplay of the chloro and methoxy substituents on the pyrazine ring, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this building block for the development of novel and effective therapeutic agents.

References

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Chemistry LibreTexts. 13C NMR Chemical Shifts. [Link]

- Google Patents.

-

MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

-

National Center for Biotechnology Information. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PrepChem.com. Synthesis of 2-chloro-3-phenoxypyrazine. [Link]

-

PubChem. 2-Methoxy-3-methylpyrazine. [Link]

-

ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

-

Save My Exams. Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]

-

SpectraBase. 2-Ethyl-3-methoxy-pyrazine - Optional[ATR-IR] - Spectrum. [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Durham E-Theses. Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem. 2-Isopropyl-3-methoxypyrazine. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

-

ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

-

Spectroscopy Online. IR Spectral Interpretation Workshop. [Link]

-

The NIST WebBook. Pyrazine, 2-chloro-3-methyl-. [Link]

-

The NIST WebBook. Pyrazine, 2-methoxy-3-(1-methylethyl)-. [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to 2-Chloro-3-methoxypyrazine for Researchers and Drug Development Professionals

An authoritative guide to the synthesis, properties, and applications of the versatile heterocyclic building block, 2-Chloro-3-methoxypyrazine, tailored for professionals in the scientific community.

This guide provides a comprehensive overview of 2-Chloro-3-methoxypyrazine, a key intermediate in organic synthesis, particularly within the realm of medicinal chemistry. From its fundamental chemical properties to its role in the development of novel therapeutics, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| CAS Number | 40155-28-0[1] |

| Molecular Formula | C₅H₅ClN₂O |

| IUPAC Name | 2-chloro-3-methoxypyrazine |

| Molecular Weight | 144.56 g/mol |

| Canonical SMILES | COC1=NC=CN=C1Cl |

Physicochemical and Safety Data

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-3-methoxypyrazine can be logically inferred from established reactions of similar heterocyclic compounds. A highly plausible and efficient method involves the nucleophilic aromatic substitution of 2,3-dichloropyrazine with sodium methoxide.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 2-Chloro-3-methoxypyrazine.

Causality in Experimental Choices:

The choice of 2,3-dichloropyrazine as the starting material is strategic. The two chlorine atoms activate the pyrazine ring towards nucleophilic attack. The methoxide ion, a strong nucleophile, will preferentially displace one of the chloro groups. The reaction is typically carried out in an anhydrous solvent to prevent unwanted side reactions with water. The use of heat can accelerate the reaction rate. A standard aqueous workup followed by purification techniques like column chromatography or recrystallization is necessary to isolate the pure product. A similar synthetic strategy has been reported for the synthesis of 2-chloro-3-phenoxypyrazine from 2,3-dichloropyrazine and sodium phenoxide, providing strong precedent for this proposed method.[2]

The Role of 2-Chloro-3-methoxypyrazine in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of both a chloro and a methoxy group on the pyrazine ring of 2-Chloro-3-methoxypyrazine offers medicinal chemists a versatile platform for molecular elaboration.

Strategic Advantages in Medicinal Chemistry:

-

The Chloro Group as a Synthetic Handle: The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The strategic incorporation of chlorine is a well-established tactic in drug design, with over 250 FDA-approved drugs containing this halogen.

-

The Methoxy Group's Influence: The methoxy group can modulate the electronic properties of the pyrazine ring and can also influence the compound's metabolic stability and pharmacokinetic profile.[3] It can act as a hydrogen bond acceptor and its presence can impact the overall lipophilicity of a molecule.

A notable application of a closely related scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Research has shown that derivatives of 2-chloro-3-hydrazinopyrazine can exhibit potent AChE inhibitory activity.[4] This highlights the potential of the 2-chloro-pyrazine core, and by extension 2-Chloro-3-methoxypyrazine, as a starting point for the design of novel therapeutics targeting neurodegenerative disorders.

Illustrative Reaction Pathway in Drug Development:

Caption: Use of 2-Chloro-3-methoxypyrazine as a building block.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for 2-Chloro-3-methoxypyrazine is limited, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, expected to appear in the range of δ 3.8-4.2 ppm.

-

Pyrazine Ring Protons: Two doublets, each integrating to 1 proton, corresponding to the two protons on the pyrazine ring. Their chemical shifts would likely be in the aromatic region (δ 7.0-8.5 ppm), with coupling constants typical for adjacent protons on a pyrazine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-60 ppm.

-

Pyrazine Ring Carbons: Four distinct signals in the downfield (aromatic) region (approximately δ 120-160 ppm). The carbons attached to the electronegative chlorine and oxygen atoms would be expected to have the most downfield chemical shifts.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): An ion at m/z 144, corresponding to the molecular weight of the compound.

-

Isotope Peak (M+2): A characteristic peak at m/z 146 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

IR (Infrared Spectroscopy):

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Peaks just below 3000 cm⁻¹.

-

C=N and C=C stretching (pyrazine ring): A series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretching (methoxy group): A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-Cl stretching: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Conclusion

2-Chloro-3-methoxypyrazine stands as a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the dual functionality offered by the chloro and methoxy substituents provide a robust platform for the creation of diverse molecular architectures. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutic agents, particularly within the vast and promising landscape of heterocyclic chemistry.

References

-

Organic Syntheses Procedure. Available at: [Link]

-

2-CHLORO-3-METHYLPYRAZINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Synthesis of 2-chloro-3-phenoxypyrazine - PrepChem.com. Available at: [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH. Available at: [Link]

-

Pyrazine, 2-methoxy-3-(1-methylethyl)- - the NIST WebBook. Available at: [Link]

-

Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB. Available at: [Link]

-

Methoxy groups just stick out - ACD/Labs. Available at: [Link]

-

2-METHOXY-3-METHYLPYRAZINE - precisionFDA. Available at: [Link]

-

Pyrazine, 2-methoxy-3-methyl- - the NIST WebBook. Available at: [Link]

-

2-isobutyl-3-methoxypyrazine, 24683-00-9 - The Good Scents Company. Available at: [Link]

-

2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem. Available at: [Link]

-

2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem - NIH. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

2-Ethyl-3-methoxypyrazine - the NIST WebBook. Available at: [Link]

-

The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

Sources

- 1. 2-CHLORO-3-METHOXYPYRAZINE(40155-28-0) 1H NMR [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methoxypyrazine is a heterocyclic aromatic compound with significant applications in the synthesis of novel pharmaceutical agents and advanced materials. Its unique chemical structure, while advantageous for synthetic transformations, also presents specific safety and toxicity concerns that necessitate rigorous handling protocols. This in-depth technical guide provides a comprehensive overview of the safety, toxicity, and handling of 2-Chloro-3-methoxypyrazine, grounded in authoritative sources and field-proven insights. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to work with this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Understanding the Hazard Profile of 2-Chloro-3-methoxypyrazine

2-Chloro-3-methoxypyrazine is classified as a hazardous substance, and a thorough understanding of its intrinsic properties is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not extensively published, data from structurally related pyrazine derivatives and available Safety Data Sheets (SDS) provide a strong basis for a conservative and proactive safety approach.

The primary hazards associated with 2-Chloro-3-methoxypyrazine are:

-

Skin Irritation: Causes skin irritation upon direct contact.[1][2]

-

Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

It is crucial to recognize that these are the known hazards, and as with many research chemicals, the full toxicological profile may not be completely characterized. Therefore, a cautious approach that minimizes all potential routes of exposure—inhalation, dermal contact, and ingestion—is paramount.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 2-Chloro-3-methoxypyrazine and its analogues, the following classifications are typical:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Data synthesized from multiple sources.[1][2]

Core Principles of Safe Handling: A Multi-Layered Approach

A robust safety protocol for handling 2-Chloro-3-methoxypyrazine is not a single action but a system of controls. The hierarchy of controls, a fundamental concept in occupational safety, provides a logical framework for minimizing risk.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For 2-Chloro-3-methoxypyrazine, the following are non-negotiable:

-

Chemical Fume Hood: All manipulations of 2-Chloro-3-methoxypyrazine, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[3] This is critical to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[3]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Work Area: A specific area within the laboratory should be designated for working with 2-Chloro-3-methoxypyrazine. This area should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]

-

Waste Disposal: All waste materials contaminated with 2-Chloro-3-methoxypyrazine should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following PPE is mandatory when handling 2-Chloro-3-methoxypyrazine:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[3] |

| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, as the substance is harmful and causes skin irritation.[3] Always inspect gloves before use and use proper glove removal technique. |

| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes.[3] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Mitigates inhalation risk, as the vapor may cause respiratory irritation.[3] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required.[3] |

Step-by-Step Protocols for Safe Handling

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][5] The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6]

-

Container Integrity: Keep the container tightly closed when not in use and store it upright to prevent leakage.[2][3]

Experimental Workflow: A Self-Validating System

Caption: A logical workflow for handling 2-Chloro-3-methoxypyrazine.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][7] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][7] If skin irritation persists, seek medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2][7] Seek immediate medical attention.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.[3]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Contain: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth.[3][8] Do not use combustible materials like sawdust.[3]

-

Collect: Sweep up and shovel the material into suitable containers for disposal.[7]

-

Clean: Clean the affected area thoroughly.

Toxicological Insights and Data

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[9]

Conclusion

2-Chloro-3-methoxypyrazine is a valuable building block in chemical synthesis, but its potential hazards demand a culture of safety and adherence to rigorous protocols. By implementing a multi-layered safety approach that prioritizes engineering controls, supplemented by robust administrative procedures and consistent use of appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. This guide provides the foundational knowledge and practical steps to foster a safe and productive research environment.

References

- Personal protective equipment for handling 2-Methoxypyrazine - Benchchem. (n.d.).

- 2-CHLORO-3-METHOXYPYRAZINE | 40155-28-0 - ChemicalBook. (n.d.).

- Personal Protective Equipment | US EPA. (2025, September 12).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).

- 2 - SAFETY DATA SHEET. (2024, March 30).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). (n.d.).

- 2-CHLORO-3-METHOXYPYRAZINE CAS#: 40155-28-0 - ChemicalBook. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).

- Material Safety Data Sheet - 2-Isobutyl-3-methoxypyrazine, 99% (GC) - Cole-Parmer. (n.d.).

Sources

- 1. 2-CHLORO-3-METHOXYPYRAZINE | 40155-28-0 [amp.chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. 2-CHLORO-3-METHOXYPYRAZINE CAS#: 40155-28-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. mu-intel.com [mu-intel.com]

The Enigmatic Presence of 2-Chloro-3-methoxypyrazine in Food Products: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 2-chloro-3-methoxypyrazine, a compound of interest within the broader family of methoxypyrazines, which are renowned for their potent aroma characteristics in a variety of food products. Unlike its well-documented alkyl-substituted relatives, the natural occurrence of 2-chloro-3-methoxypyrazine in food is not established in scientific literature. This document, therefore, pivots to a comprehensive examination of its synthetic origins, potential implications in food safety and quality as a contaminant or synthetic flavoring agent, and robust analytical methodologies for its detection and quantification. This resource is intended for researchers, scientists, and professionals in drug development and food science who require a deep, technical understanding of this specific pyrazine derivative.

Introduction: The Methoxypyrazine Family and the Outlier

Methoxypyrazines (MPs) are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the sensory profiles of numerous foods and beverages.[1][2] Compounds such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are celebrated for imparting the characteristic "green" or "vegetative" aromas to bell peppers, coffee, and certain wine grape varieties like Sauvignon Blanc and Cabernet Sauvignon.[3][4] These alkylated MPs are biosynthesized in plants and have very low odor thresholds, making them impactful even at trace concentrations.[2]

In stark contrast, the natural occurrence of 2-chloro-3-methoxypyrazine in food products has not been documented. This chlorinated analog is recognized primarily as a synthetic chemical entity.[5][6] Its presence in a food product would, therefore, likely indicate its use as a synthetic flavoring agent or its emergence as a contaminant. Understanding its properties and the means to detect it is crucial for quality control, regulatory compliance, and safety assessment in the food industry.

Synthetic Pathways to 2-Chloro-3-methoxypyrazine

The synthesis of 2-chloro-3-methoxypyrazine is a multi-step process that is not known to occur through natural biochemical pathways in plants or microorganisms. A common laboratory and industrial synthesis route begins with a precursor such as 3-methoxypyrazine 1-oxide.[5] The process involves a chlorination step to introduce the chlorine atom onto the pyrazine ring.

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway for 2-Chloro-3-methoxypyrazine.

The specifics of the chlorination reaction, including the choice of reagent and reaction conditions, are critical for achieving a good yield and purity of the final product. The synthetic origin of this compound necessitates a different approach to its study in a food context compared to its naturally occurring analogs.

Potential Significance in Food Products

Given its synthetic nature, the presence of 2-chloro-3-methoxypyrazine in food can be attributed to two primary scenarios: intentional addition as a flavoring agent or unintentional contamination.

As a Synthetic Flavoring Agent

Pyrazine derivatives are widely used as flavoring ingredients in the food industry due to their potent and diverse aroma profiles.[7] While many are "nature-identical," some are purely synthetic. The use of any substance as a food additive is subject to rigorous safety assessments and regulatory approval. Organizations like the Flavor and Extract Manufacturers Association (FEMA) and the European Food Safety Authority (EFSA) evaluate the safety of flavoring substances.[8][9] There is no readily available information to suggest that 2-chloro-3-methoxypyrazine is currently approved as a food additive. Its application in this context would require a thorough toxicological evaluation.

As a Potential Contaminant

Unintentional contamination of food products with synthetic compounds is a significant concern for food safety. The presence of 2-chloro-3-methoxypyrazine could arise from various sources, including:

-

Cross-contamination during manufacturing: If the compound is synthesized or used in facilities that also handle food ingredients.

-

Environmental contamination: Although less likely for a specific synthetic compound, environmental pollution could be a source.

-

Migration from packaging materials: If the compound is used in the synthesis of polymers or other materials that come into contact with food.

The potential toxicity of 2-chloro-3-methoxypyrazine has not been extensively studied in the context of food consumption. However, its chlorinated nature warrants careful consideration, as chlorinated organic compounds can sometimes exhibit toxic properties.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 2-chloro-3-methoxypyrazine in complex food matrices require highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.

The following diagram outlines a typical analytical workflow.

Caption: Analytical workflow for 2-Chloro-3-methoxypyrazine analysis.

Sample Preparation

The choice of sample preparation technique is critical and depends on the food matrix. The goal is to efficiently extract the analyte while minimizing interferences.

| Sample Preparation Technique | Principle | Applicability | Advantages | Disadvantages |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace above the sample onto a coated fiber. | Liquid and solid samples | Simple, solventless, sensitive | Matrix effects can be significant; fiber lifetime is limited. |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid phase and the liquid sample. | Liquid samples | High recovery and concentration factor; good for cleanup. | Can be time-consuming and requires solvents. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Liquid samples | Simple and effective for certain matrices. | Requires large volumes of organic solvents; can be less selective. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation of complex mixtures and the definitive identification and quantification of the target analyte.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for pyrazine analysis.

-

Injector: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.

-

Oven Temperature Program: A programmed temperature ramp is used to separate analytes based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Experimental Protocol: Quantification of 2-Chloro-3-methoxypyrazine in a Liquid Food Matrix (e.g., a beverage) using HS-SPME-GC-MS

This protocol provides a step-by-step methodology for the quantitative analysis of 2-chloro-3-methoxypyrazine.

1. Preparation of Standards:

- Prepare a stock solution of 2-chloro-3-methoxypyrazine in a suitable solvent (e.g., methanol).

- Create a series of working standard solutions by serial dilution of the stock solution in a model beverage or a surrogate matrix.

- Prepare an internal standard solution (e.g., a deuterated analog of another pyrazine) at a fixed concentration.

2. Sample Preparation:

- Place a known volume (e.g., 5 mL) of the beverage sample into a headspace vial.

- Add a precise amount of the internal standard solution to the vial.

- If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.

- Immediately seal the vial with a septum cap.

3. HS-SPME Procedure:

- Place the vial in a heated agitator.

- Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

- Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes).

4. GC-MS Analysis:

- Retract the fiber and immediately insert it into the hot GC injector for thermal desorption of the analyte.

- Run the GC-MS analysis using an optimized temperature program and mass spectrometer settings.

- Acquire data in SIM mode, monitoring characteristic ions for 2-chloro-3-methoxypyrazine and the internal standard.

5. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards.

- Determine the concentration of 2-chloro-3-methoxypyrazine in the sample using the calibration curve.

Safety and Regulatory Considerations

As a synthetic compound, the safety of 2-chloro-3-methoxypyrazine for human consumption has not been extensively evaluated in the public domain. Safety data sheets (SDS) from chemical suppliers typically indicate that it may cause skin, eye, and respiratory irritation. Before it could be considered for use as a food additive, a comprehensive toxicological assessment would be required, including studies on its metabolism, potential genotoxicity, and carcinogenicity. Regulatory bodies like the FDA in the United States and EFSA in the European Union would need to review this data before granting approval.

Conclusion and Future Perspectives

While the natural occurrence of 2-chloro-3-methoxypyrazine in food remains unproven, its significance to the food industry and regulatory bodies should not be underestimated. As a potential synthetic flavoring agent or an unexpected contaminant, the ability to reliably detect and quantify this compound is of paramount importance. The analytical methodologies outlined in this guide provide a robust framework for such investigations.

Future research should focus on several key areas:

-

Screening for Natural Occurrence: A broad survey of diverse food products using highly sensitive analytical techniques could definitively confirm or refute its presence as a natural compound.

-

Toxicological Evaluation: A thorough assessment of its safety profile is essential to understand the risks associated with its potential presence in the food supply.

-

Sensory Characterization: Determining the odor threshold and sensory attributes of 2-chloro-3-methoxypyrazine would clarify its potential impact on food flavor.

By addressing these knowledge gaps, the scientific community can ensure that the food supply remains safe and that the flavor profiles of our foods are well-understood and properly managed.

References

- Current time information in Hidalgo County, US. (n.d.). Google.

-

2-Chloro-3-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021). MDPI. Retrieved from [Link]

-

The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). TNO Repository. Retrieved from [Link]

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal. Retrieved from [Link]

-

The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. (n.d.). PubMed. Retrieved from [Link]

-

3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Methoxypyrazines of Grapes and Wines. (n.d.). ResearchGate. Retrieved from [Link]

-

Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (2022). PubMed Central. Retrieved from [Link]

-

Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. (2013). National Institutes of Health. Retrieved from [Link]

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA. Retrieved from [Link]

-

3-Isobutyl-2-methoxypyrazine. (n.d.). FlavorDB. Retrieved from [Link]

-

Origin and Incidence of 2-Methoxy-3,5-dimethylpyrazine, a Compound with a "Fungal" and "Corky" Aroma Found in Cork Stoppers and Oak Chips in Contact with Wines. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PubMed Central. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, pyrazine, 2-methoxy-3-(4-methylpentyl)-, CAS Registry Number 68844-95-1. (2024). PubMed. Retrieved from [Link]

-

2-Methoxy-3-sec-butyl pyrazine—An Important Contributer to Carrot Aroma. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-CHLORO-3-METHOXYPYRAZINE | 40155-28-0 [amp.chemicalbook.com]

- 6. 40155-28-0|2-Chloro-3-methoxypyrazine|BLD Pharm [bldpharm.com]

- 7. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 8. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

An In-depth Technical Guide to the Olfactory Threshold and Sensory Attributes of 2-Chloro-3-methoxypyrazine

Introduction: The Potent World of Pyrazines

Pyrazines are a class of heterocyclic nitrogen-containing compounds that are ubiquitous in nature and are renowned for their potent and diverse aroma characteristics.[1] They are significant contributors to the flavor profiles of a vast array of foods and beverages, including roasted, toasted, and fermented products. Alkyl- and alkoxypyrazines, in particular, are noted for their extremely low odor thresholds, meaning they can be detected by the human olfactory system at minute concentrations. This guide will delve into the anticipated sensory world of a specific, less-characterized member of this family: 2-Chloro-3-methoxypyrazine.

Chemical Profile of 2-Chloro-3-methoxypyrazine

| Property | Value |

| IUPAC Name | 2-chloro-3-methoxypyrazine |

| CAS Number | 40155-28-0 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 31-32 °C |

Source: ChemicalBook[2]

Anticipated Sensory Attributes and Olfactory Threshold: An Analog-Based Approach

Given the absence of direct sensory data for 2-Chloro-3-methoxypyrazine, we can infer its likely sensory characteristics by examining structurally similar methoxypyrazines. The presence of the methoxy group is a key determinant of the characteristic "green" and "earthy" aromas associated with this class of compounds.

The chloro-substituent at the 2-position is expected to modulate the overall aroma profile and potency. Halogenation can influence volatility and the interaction of the molecule with olfactory receptors, potentially leading to variations in both the perceived aroma and the detection threshold.

Insights from Analogous Methoxypyrazines

To build a predictive sensory profile, we will consider the well-documented attributes of other 3-methoxy-substituted pyrazines.

| Compound | Common Sensory Descriptors | Olfactory Threshold (in water) |

| 2-Methoxy-3-methylpyrazine | Roasted peanuts, hazelnuts, almonds | 3 ppb |

| 2-Ethyl-3-methoxypyrazine | Earthy, potato, nutty, roasted | 0.4 ppb (Flavor threshold) |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, earthy, vegetative | 2 ppt |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, pea, potato, musty | 2 ppt |

| 2-sec-Butyl-3-methoxypyrazine | Green, earthy, green bell pepper, peas | 1-2 ng/L |

This table synthesizes data from multiple sources.[3][4]

Based on these analogs, it is reasonable to hypothesize that 2-Chloro-3-methoxypyrazine would exhibit a sensory profile characterized by green, earthy, and potentially musty or vegetative notes . The presence of the chlorine atom may introduce subtle chemical or sharp nuances to this profile.

Methodologies for Sensory and Olfactory Threshold Determination

The cornerstone of characterizing a novel aroma compound lies in rigorous and validated sensory testing methodologies. The following protocols outline the established procedures for determining the olfactory threshold and descriptive sensory profile of a compound like 2-Chloro-3-methoxypyrazine.

Olfactory Threshold Determination: The Ascending Forced-Choice (AFC) Method

The American Society for Testing and Materials (ASTM) E679 standard is a widely accepted method for determining olfactory thresholds.[5] The 3-Alternative Forced-Choice (3-AFC) test is a common implementation of this standard.

Objective: To determine the lowest concentration of 2-Chloro-3-methoxypyrazine detectable by a sensory panel.

Materials:

-

High-purity 2-Chloro-3-methoxypyrazine

-

Odor-free water or a neutral solvent (e.g., ethanol) for stock solution preparation

-

Series of calibrated volumetric flasks

-

Glass sniffing jars with Teflon-lined caps

-

A trained sensory panel of at least 15-20 individuals

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Chloro-3-methoxypyrazine in the chosen solvent.

-

Serial Dilutions: Create a series of ascending concentrations, typically in logarithmic steps, from the stock solution. The range should span from well below the anticipated threshold to a clearly perceivable concentration.

-

Sample Presentation: For each concentration step, present three samples to each panelist: two blanks (odor-free water) and one spiked sample. The order of presentation should be randomized for each panelist.

-

Panelist Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the next higher concentration that was correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Caption: Workflow for Olfactory Threshold Determination using the 3-AFC Method.

Descriptive Sensory Analysis: Quantitative Descriptive Analysis (QDA®)

QDA® is a powerful method for generating a comprehensive sensory profile of a product.[6] It utilizes a trained sensory panel to identify, describe, and quantify the sensory attributes of a sample.

Objective: To develop a detailed sensory lexicon and quantify the intensity of the sensory attributes of 2-Chloro-3-methoxypyrazine.

Protocol:

-

Panelist Training and Lexicon Development:

-

Present the panelists with a reference sample of 2-Chloro-3-methoxypyrazine at a moderate, clearly perceivable concentration.

-

Through open discussion, the panel comes to a consensus on a list of descriptive terms (the lexicon) that accurately characterize the aroma. Examples for this compound might include "green bell pepper," "earthy," "musty," "damp soil," and "chemical."

-

Reference standards for each descriptor should be provided to anchor the panelists' understanding of the terms.

-

-

Intensity Scaling:

-

Panelists are trained to rate the intensity of each descriptor on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

-

-

Sample Evaluation:

-

Samples of 2-Chloro-3-methoxypyrazine at various concentrations are presented to the panelists in a randomized and blind fashion.

-

Panelists individually rate the intensity of each attribute for each sample.

-

-

Data Analysis:

-

The intensity ratings are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to analyze the data.

-

The results are often visualized in a spider or radar plot to provide a clear and concise representation of the sensory profile.

-

Caption: Workflow for Quantitative Descriptive Analysis (QDA®).

Advanced Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8] This allows for the identification of odor-active compounds in a complex mixture.

Principle: A sample containing volatile compounds is injected into a gas chromatograph. The column effluent is split, with one portion going to a conventional detector (like a mass spectrometer for identification) and the other to a heated sniffing port where a trained sensory analyst assesses the odor of the eluting compounds.[8]

Application for 2-Chloro-3-methoxypyrazine:

-

Confirmation of Sensory Attributes: GC-O can be used to confirm the sensory descriptors identified in the QDA® by allowing panelists to smell the pure compound as it elutes from the GC column.

-

Analysis in Complex Matrices: This technique is invaluable for studying the contribution of 2-Chloro-3-methoxypyrazine to the overall aroma of a product (e.g., a food, beverage, or pharmaceutical formulation) by separating it from other volatile components.

Synthesis and Chemical Analysis

The synthesis of 2-Chloro-3-methoxypyrazine derivatives has been described in the literature, often involving multi-step processes. For instance, the synthesis of related 2-chloro-3-hydrazinopyrazine derivatives involves the condensation reaction of 2-chloro-3-hydrazinopyrazine with various formyl derivatives. The synthesis of 2-Chloro-3-methoxypyrazine itself can be achieved from pyrazine, 2-methoxy-6-methyl-, 4-oxide.[9]

Analytical methods for the detection and quantification of methoxypyrazines in various matrices are well-established and typically rely on gas chromatography coupled with mass spectrometry (GC-MS).[10] Due to the typically low concentrations of these compounds, a pre-concentration step such as solid-phase microextraction (SPME) is often employed.

Conclusion and Future Directions

While direct sensory data for 2-Chloro-3-methoxypyrazine remains elusive, a robust framework for its characterization can be built upon the extensive knowledge of analogous methoxypyrazines and established sensory evaluation protocols. It is anticipated that this compound possesses a potent green and earthy aroma profile.

Future research should focus on the formal sensory evaluation of 2-Chloro-3-methoxypyrazine to determine its precise olfactory threshold and a comprehensive descriptive sensory profile. Such data would be invaluable for researchers and professionals in the flavor and fragrance, food and beverage, and pharmaceutical industries who may encounter or wish to utilize this compound.

References

-

ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. [Link]

-

PubMed. Structure-olfactive threshold relationships for pyrazine derivatives. [Link]

-

National Center for Biotechnology Information. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

-

ElectronicsAndBooks. Structure-Odor Relationships for Disubstituted Pyrazines. [Link]

-

ResearchGate. Structure–olfactive threshold relationships for pyrazine derivatives. [Link]

-

DLG.org. Panel training on odour and aroma perception for sensory analysis. [Link]

-

ResearchGate. Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]

-

ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

-

TU Dresden. Phenomena of GC-O analysis – training and validation of a sensory panel. [Link]

-

Imre Blank's. Analysis of food flavourings by gas chromatography- olfactometry. [Link]

-

Wikipedia. Gas chromatography-olfactometry. [Link]

-

National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

-

DLG.org. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. [Link]

-

National Center for Biotechnology Information. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]

-

MDPI. Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. [Link]

-

Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

-

PubMed. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. [Link]

-

MDPI. Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. [Link]

-

The Good Scents Company. 2-isobutyl-3-methoxypyrazine. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-CHLORO-3-METHOXYPYRAZINE | 40155-28-0 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Architecture of Aroma: A Technical Guide to the Biosynthesis of Methoxypyrazines in Plants and Microorganisms

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic compounds that command significant attention across various scientific disciplines.[1] From the characteristic vegetative notes they impart to fine wines to their role as semiochemicals in the natural world, their influence belies their often trace-level concentrations.[2][3] In the pharmaceutical realm, the pyrazine ring is a structural motif in several therapeutic agents, making the biosynthetic machinery that produces it a subject of considerable interest. This guide, prepared for the discerning researcher, offers a deep dive into the metabolic pathways governing methoxypyrazine formation in both plant and microbial kingdoms. We move beyond mere description to explore the causal logic behind experimental discoveries, presenting a narrative grounded in the principles of scientific integrity and validated methodology.

Part 1: The Plant Kingdom - A Focus on Vitis vinifera

The grapevine (Vitis vinifera) stands as the most extensively studied model for methoxypyrazine biosynthesis in plants, driven by the profound impact of these molecules on wine quality.[4][5] Compounds like 2-isobutyl-3-methoxypyrazine (IBMP), 2-isopropyl-3-methoxypyrazine (IPMP), and 2-sec-butyl-3-methoxypyrazine (SBMP) are responsible for the "green" or "herbaceous" aromas in varieties such as Cabernet Sauvignon and Sauvignon Blanc.[6][7]

The Unfolding Pathway: From Amino Acids to Volatile Aromas

While the complete biosynthetic pathway remains an active area of research, a consensus has formed around its core components. The pathway begins with amino acids and culminates in a critical, well-defined methylation step.[1]

The Precursors: The carbon skeletons of the most common MPs are derived from amino acids.[1]

-

L-Leucine is the precursor to IBMP.

-

L-Valine is the precursor to IPMP.[1]

-

L-Isoleucine is the precursor to SBMP.[1]

Recent in-vivo feeding experiments with stable isotope-labeled compounds have provided crucial insights, confirming L-leucine as a key precursor for IBMP and, significantly, identifying L-serine as the likely source for the pyrazine ring's nitrogen atoms and parts of its carbon backbone.[2][8]

Hypothesized Intermediates: The steps leading from amino acids to the immediate precursor of MPs are not fully elucidated, but two primary pathways have been proposed.[1][9][10]

-

Amino Acid Amidation Pathway: This hypothesis suggests an amino acid (e.g., L-Leucine) is first amidated. The resulting amide then condenses with a dicarbonyl compound like glyoxal to form the non-volatile intermediate, 3-isobutyl-2-hydroxypyrazine (IBHP).[10]

-

Amino Acid Condensation Pathway: This alternative proposes the condensation of two amino acids (e.g., leucine and glycine) to form a cyclic dipeptide intermediate, such as 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP).[10] This intermediate is then converted through several steps into the hydroxypyrazine precursor.[10]

The Confirmed Final Step: O-Methylation The final, and most definitively characterized, step in the biosynthesis is the methylation of the non-volatile 3-alkyl-2-hydroxypyrazine (HP) precursors to produce the potently aromatic and volatile methoxypyrazines.[4][11] This reaction is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes, which transfer a methyl group from SAM to the hydroxyl group of the HP.[12][13]

In Vitis vinifera, four key OMT genes involved in this process have been identified: VvOMT1, VvOMT2, VvOMT3, and VvOMT4.[5] Through rigorous genetic and functional analysis, VvOMT3 has been identified as the primary gene responsible for IBMP biosynthesis in grapes, demonstrating high specificity and catalytic efficiency for its substrate, IBHP.[3][4][14]

Table 1: Key Methoxypyrazines in Plants and Their Characteristics

| Compound Name | Abbreviation | Primary Amino Acid Precursor | Associated Aroma Descriptors | Sensory Threshold (in water) |

| 2-isobutyl-3-methoxypyrazine | IBMP | L-Leucine | Green bell pepper, vegetative, herbaceous | ~2 ng/L[15] |

| 2-isopropyl-3-methoxypyrazine | IPMP | L-Valine | Earthy, pea, potato | ~2 ng/L |

| 2-sec-butyl-3-methoxypyrazine | SBMP | L-Isoleucine | Green, earthy, bell pepper | ~1-2 ng/L[16] |

Part 2: The Microbial Realm - Pyrazine Synthesis in Bacteria

Microorganisms, particularly bacteria from the genus Pseudomonas, are also known producers of methoxypyrazines.[5] For instance, Pseudomonas perolens and Pseudomonas taetrolens have been confirmed to generate IPMP, contributing to the earthy aromas in various environments.[5][17]

A Proposed Microbial Pathway

Research into microbial MP biosynthesis, while less extensive than in plants, has provided a compelling model, particularly for IPMP formation in P. perolens.[10][17] This pathway aligns closely with the "amino acid condensation" hypothesis proposed for plants.

The proposed microbial pathway is as follows:

-

Condensation: The pathway initiates with the condensation of two amino acids, L-valine and glycine.

-

Cyclization: This condensation leads to the formation of a cyclic dipeptide intermediate, 2,5-dicarbonyl-3-isopropyl-piperazine (DCPP).

-

Conversion: DCPP is subsequently converted into 3-isopropyl-2-hydroxypyrazine (IPHP). The exact enzymatic steps for this conversion are still under investigation.

-

Methylation: In the final step, IPHP is methylated to form the volatile end-product, IPMP.[10]

While the specific O-methyltransferases in bacteria have not been characterized to the same extent as in grapevines, the fundamental final step of methylating a hydroxypyrazine precursor appears to be a conserved strategy.[10] Furthermore, studies have identified pap gene clusters in some bacteria that are involved in the formation of the core pyrazine ring structure.[9]

Part 3: Methodologies for Elucidating Biosynthesis

The elucidation of these pathways relies on a combination of genetic, biochemical, and analytical chemistry techniques. The choice of methodology is critical for generating reliable and interpretable data.

Protocol: Quantitative Trait Loci (QTL) Analysis for Gene Discovery

Causality: To identify the specific genes responsible for a trait like high MP production without prior knowledge of the enzymes involved, QTL analysis is the method of choice. This approach statistically links phenotypic variation (MP concentration) with genotypic variation (molecular markers) in a segregating population, pinpointing the chromosomal regions—and thus the candidate genes—that control the trait. This is precisely how VvOMT3 and VvOMT4 were discovered in grapevine.[3][4]

Methodology:

-

Population Development: Cross two grapevine varieties with contrasting MP profiles (e.g., a high producer like Cabernet Sauvignon and a low producer).[4]

-

Phenotyping: Grow the F1 progeny and accurately quantify the concentration of the target MP (e.g., IBMP) in the berries of each individual plant using a validated analytical method like HS-SPME-GC-MS.

-

Genotyping: Generate a genetic linkage map for the population using molecular markers (e.g., SNPs, microsatellites).

-

QTL Mapping: Use statistical software to identify loci where genetic markers are significantly associated with the observed IBMP concentrations.

-

Candidate Gene Identification: Scrutinize the genomic region within the identified QTL for genes with plausible functions, such as O-methyltransferases.

-

Validation (Self-Validating Step): Functionally characterize the candidate genes. This involves cloning the gene, expressing the recombinant protein (e.g., in E. coli), and performing in vitro enzyme assays with the putative substrate (e.g., IBHP) to confirm catalytic activity.[4][14] A positive result validates the entire workflow from statistical association to biological function.

Protocol: Stable Isotope Labeling for Precursor Identification

Causality: To unequivocally prove a precursor-product relationship in a metabolic pathway, stable isotope labeling is the gold standard. By introducing a labeled compound into a biological system, researchers can trace the path of the labeled atoms into the final product. This provides direct, irrefutable evidence of the metabolic connection, as was done to link L-leucine and L-serine to IBMP.[2][8]

Methodology:

-

Precursor Selection: Choose a hypothesized precursor and obtain its stable isotope-labeled form (e.g., ¹³C₆-L-leucine or ¹⁵N-L-serine).

-

In Vivo Feeding: Introduce the labeled precursor into the biological system. For plants, this can be done by injecting the solution into the fruit pedicel or pericarp.[8]

-

Incubation: Allow sufficient time for the plant or microorganism to metabolize the labeled precursor.

-

Extraction: Extract the volatile compounds, including the target MP, from the tissue using a method like headspace solid-phase microextraction (HS-SPME).

-

Analysis (Self-Validating Step): Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer will detect the mass shift in the target MP molecule corresponding to the incorporation of the stable isotope(s). For example, the molecular ion of IBMP will increase if it has incorporated ¹³C or ¹⁵N atoms. The detection of this specific mass shift, absent in control experiments with unlabeled precursors, validates the precursor's role.[8]

Protocol: Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

Causality: Accurate quantification of trace-level volatiles like MPs is essential for both genetic studies and quality control. HS-SPME is an ideal extraction technique as it is solvent-free, sensitive, and concentrates analytes from the headspace above the sample, minimizing matrix interference. Coupling this with GC-MS provides both sensitive detection and confident identification based on mass spectra. For robust quantification, a stable isotope-labeled internal standard is crucial.[18][19]

Methodology:

-

Sample Preparation: Homogenize a known mass of tissue (e.g., grape berries) in a sealed vial.

-

Internal Standard Spiking (Self-Validating Step): Add a precise amount of a deuterated analog of the target analyte (e.g., d₃-IBMP) to the homogenate. This internal standard behaves almost identically to the analyte during extraction and analysis but is distinguishable by mass, correcting for any sample loss or variation in instrument response. This makes the quantification system self-validating and highly accurate.

-

Extraction: Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace above the sample for a defined time and temperature to allow volatile compounds to adsorb.

-

Desorption and Analysis: Insert the SPME fiber into the hot injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed onto the GC column, where they are separated.

-

Detection: The separated compounds enter a mass spectrometer, which is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[15][19]

-

Quantification: The concentration of the native MP is calculated by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard.

Part 4: Conclusion and Future Directions

The biosynthesis of methoxypyrazines is a fascinating interplay of genetics and metabolism, spanning both the plant and microbial worlds. In plants, particularly grapevines, the pathway is defined by its amino acid origins and a critical, well-understood final O-methylation step catalyzed by a suite of VvOMT enzymes.[5] In microorganisms, a similar pathway involving amino acid condensation is proposed, highlighting a potentially conserved evolutionary strategy.[10]

While significant progress has been made, key questions remain. The precise enzymatic steps that convert amino acids into hydroxypyrazine precursors in plants are still hypothetical and represent a major frontier for future research.[1] Identifying the full suite of genes and regulatory networks that control MP accumulation in response to environmental cues like light and temperature will be crucial for agricultural applications.[20][21] For microorganisms, a deeper exploration of the genetic and enzymatic machinery will not only illuminate their ecological roles but could also pave the way for biotechnological production of these potent flavor and aroma compounds. The continued application of robust, self-validating methodologies will be paramount in uncovering the remaining secrets of how nature constructs these powerful molecules.

References

-

Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., Léon, C., Keime, C., Ye, T., Baltenweck-Guyot, R., Claudel, P., Bordenave, L., Vanbrabant, S., Duchêne, E., Delrot, S., Darriet, P., Hugueney, P., & Gomès, E. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology, 162(2), 604–615. [Link][3][4][11]

-

Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., Léon, C., Keime, C., Ye, T., Baltenweck-Guyot, R., Claudel, P., Bordenave, L., Vanbrabant, S., Duchene, E., Delrot, S., Darriet, P., Hugueney, P., & Gomes, E. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed, 23606597. [Link]

-

Zhao, X., Ju, Y., Wei, X., Dong, S., Sun, X., & Fang, Y. (2019). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 24(19), 3573. [Link]

-

ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Retrieved January 1, 2026, from [Link]

-

Dunlevy, J. D., Soole, K. L., Perkins, M. V., Dennis, E. G., Keyzers, R. A., Kalua, C. M., & Boss, P. K. (2010). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: Grape-derived aroma compounds important to wine flavour. ResearchGate. [Link]

-

Vallarino, J. G., Lopez-Cortes, X. A., Dunlevy, J. D., Soole, K. L., & Belancic, A. (2011). Biosynthesis of Methoxypyrazines: Elucidating the Structural/Functional Relationship of Two Vitis vinifera O-Methyltransferases Capable of Catalyzing the Putative Final Step of the Biosynthesis of 3-Alkyl-2-Methoxypyrazine. Journal of Agricultural and Food Chemistry, 59(13), 7310–7316. [Link]

-

Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362. [Link]

-

Lei, Y., & Zhang, Z. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 668–675. [Link]

-

Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., Léon, C., Keime, C., Ye, T., Baltenweck-Guyot, R., Claudel, P., Bordenave, L., Vanbrabant, S., Duchêne, E., Delrot, S., Darriet, P., Hugueney, P., & Gomès, E. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. ResearchGate. [Link]

-

Lei, Y., Ma, Z., Wang, P., Qin, X., Guan, X., & Zhang, Z. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Foods, 11(21), 3497. [Link]

-